R-Ondansentron hydrochloride
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Overview
Description
R-Ondansetron hydrochloride, also known as Ondansetron, is a medication that blocks the actions of chemicals in the body that can trigger nausea and vomiting . It is used to prevent nausea and vomiting that may be caused by surgery, cancer chemotherapy, or radiation treatment .
Synthesis Analysis
The synthesis of Ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process is employed for an elimination and Michael addition step, which accommodates the physical properties of the reaction mixtures and provides a high productivity of the desired product .Molecular Structure Analysis
The molecular formula of R-Ondansetron hydrochloride is C18H20ClN3O . Its average mass is 329.824 Da and its monoisotopic mass is 329.129486 Da .Chemical Reactions Analysis
The synthesis of Ondansetron involves a condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine and the Fisher indole synthesis of the resulted intermediate . The reactions were monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) or proton nuclear magnetic resonance (1 H NMR) .Physical and Chemical Properties Analysis
Ondansetron hydrochloride is a 5HT3- receptor antagonist used as an antiemetic . It is a white to off-white powder that is soluble in water and normal saline . The surface properties of Ondansetron hydrochloride can be investigated by chemical imaging through Raman microscopy .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLHFILKIKSQM-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146844-89-5 |
Source
|
Record name | Ondansentron hydrochloride, R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146844895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONDANSENTRON HYDROCHLORIDE, R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RPQ553NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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